molecular formula C6H3F2N3 B2951880 5,6-Difluoro-1H-benzo[d][1,2,3]triazole CAS No. 610257-65-3

5,6-Difluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B2951880
CAS No.: 610257-65-3
M. Wt: 155.108
InChI Key: GBJIBWNCPDPNEC-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-benzo[d][1,2,3]triazole is a fluorinated heterocyclic compound with the molecular formula C6H3F2N3. It is a derivative of benzotriazole, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1H-benzo[d][1,2,3]triazole typically involves the reaction of 4,5-difluoro-2-nitroaniline with bromine in acetic acid, followed by reduction with tin(II) chloride to yield 3-bromo-4,5-difluorobenzene-1,2-diamine. This intermediate is then cyclized to form the desired triazole compound .

Industrial Production Methods

The process typically includes halogenation, reduction, and cyclization steps under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium tert-butoxide, n-butyllithium, and chloro-trimethyl-silane. Typical reaction conditions involve refluxing in methanol or tetrahydrofuran under inert atmospheres .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5,6-Difluoro-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The triazole ring can interact with biological molecules, potentially leading to applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Difluoro-2H-benzotriazole
  • 5,6-Difluorobenzotriazole
  • 2H-1,2,3-Benzotriazole, 5,6-difluoro-

Uniqueness

5,6-Difluoro-1H-benzo[d][1,2,3]triazole is unique due to the specific positioning of the fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other benzotriazole derivatives and valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

5,6-difluoro-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJIBWNCPDPNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NNN=C21)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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